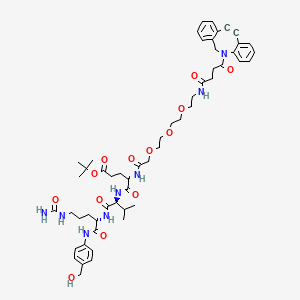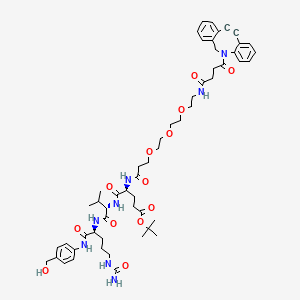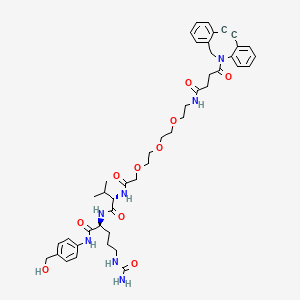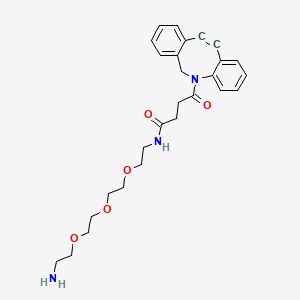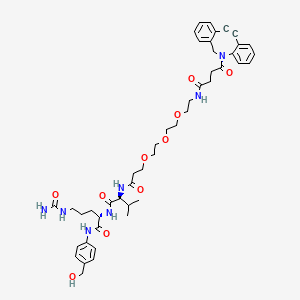
DBCO-PEG4-Propionic-Val-Cit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-Propionic-Val-Cit-PAB is a specialized compound used primarily in the field of antibody-drug conjugates (ADCs). It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a valine-citrulline-p-aminobenzylcarbonyl (Val-Cit-PAB) moiety. This compound is designed to facilitate the attachment of therapeutic agents to antibodies, enabling targeted drug delivery to cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-Propionic-Val-Cit-PAB involves multiple steps, starting with the preparation of the PEG linker. The PEG4 segment is synthesized through the polymerization of ethylene glycol units. The DBCO group is then attached to the PEG linker using click chemistry techniques. Finally, the Val-Cit-PAB moiety is conjugated to the PEG-DBCO compound under controlled conditions to ensure proper linkage.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical synthesis techniques. Automated synthesis platforms and high-throughput purification methods are employed to ensure the production of high-purity compounds. Quality control measures, including chromatographic and spectroscopic analyses, are implemented to verify the integrity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG4-Propionic-Val-Cit-PAB primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the conjugation of azide-containing molecules to the DBCO group.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, copper-free click chemistry reagents.
Conditions: Ambient temperature, aqueous or organic solvents, depending on the specific reaction setup.
Major Products Formed: The major product of the SPAAC reaction is a triazole-linked conjugate, which is stable and suitable for further biological applications.
Scientific Research Applications
DBCO-PEG4-Propionic-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its ability to facilitate targeted drug delivery makes it valuable in cancer therapy, where it can be used to attach cytotoxic drugs to antibodies that specifically target cancer cells. Additionally, it is used in chemical biology research to study protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of DBCO-PEG4-Propionic-Val-Cit-PAB involves the targeted delivery of therapeutic agents to specific cells. The DBCO group reacts with azide-modified molecules, forming a stable triazole linkage. This linkage ensures that the drug is only released in the presence of specific enzymes or conditions within the target cells, such as Cathepsin B in cancer cells. The PEG linker enhances the solubility and stability of the conjugate, while the Val-Cit-PAB moiety provides a cleavable site for drug release.
Comparison with Similar Compounds
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
DSS (Disuccinimidyl suberate)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Sulfo-EMCS (Sulfo-6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZPASAZKMZZJP-SEAIMCLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)
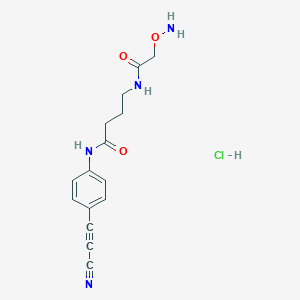

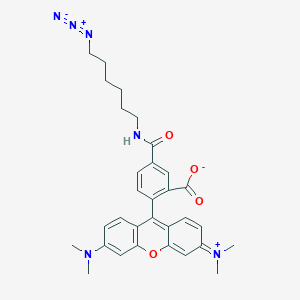
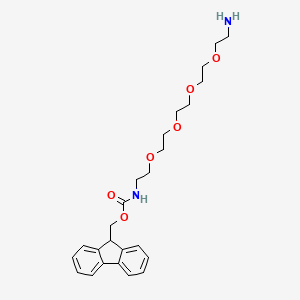
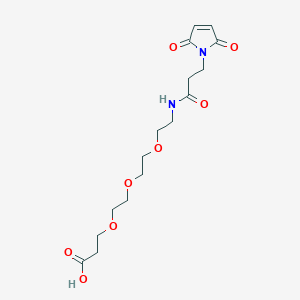
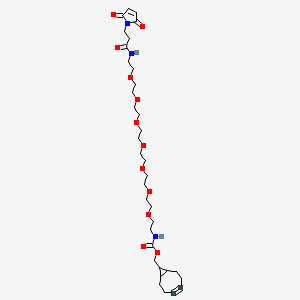
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)
